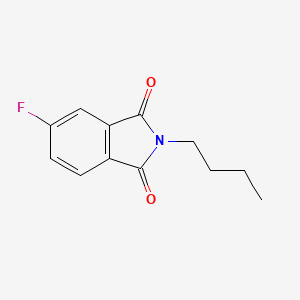

2-butyl-5-fluoro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Butyl-5-fluoro-1H-isoindole-1,3(2H)-dione (BFID) is a novel synthetic compound that has been studied for its potential applications in the field of chemistry and biology. BFID is a heterocyclic compound with a unique structure that has been found to possess a variety of interesting properties, including high stability and low toxicity. The compound has been studied extensively in recent years due to its potential use in drug development and other applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity and Molecular Modelling

Research has identified that isoindole-1,3(2H)-dione derivatives exhibit cytotoxic effects on various cancer cells. The anticancer activity of these compounds depends on the substituents attached to them. For instance, certain isoindole-1,3(2H)-dione compounds containing specific groups showed higher anticancer activity than 5-fluorouracil against HeLa, C6, and A549 cancer cell lines. Molecular modelling studies have further explored these compounds, highlighting the significance of substituents like silyl ether (-OTBDMS and -OTMS) and -OH and -Br groups in enhancing anticancer properties (Tan et al., 2020).

Synthesis and Structural Analysis

Efficient synthesis methods have been developed for isoindole-1,3-dione derivatives, employing various chemical reactions. For instance, reactions of N-hydroxymethylphthalimide with arylamines have been studied, leading to the synthesis of N-(Arylaminomethyl)-phthalimides with significant yields. These studies include conventional and microwave-assisted reactions, indicating the versatility and efficiency of these synthetic approaches (Sena et al., 2007).

Fluorescence Behavior

The fluorescence behavior of derivatives like 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione has been studied in different solvent conditions. These studies reveal dual luminescence and a dependence on solvent polarity, offering insights into their potential applications in fluorescent tagging and molecular probes (Valat et al., 2001).

Novel Synthesis Methods

Innovative methods for synthesizing complex isoindole-1,3-dione derivatives have been explored. One study describes the synthesis of a novel N-phenylphthalimide compound with higher protox inhibiting herbicidal activity. This research highlights the development of more economical and commercially viable routes for compound synthesis, demonstrating the compound's application potential beyond the medical field (Hai, 2007).

Antibacterial Activity

Isoindole-1,3(2H)-dione derivatives have also been investigated for their antibacterial properties. For example, new 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones and 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones were synthesized and screened for their activity against bacteria like Staphylococcus albus and Escherichia coli, indicating their potential as antibacterial agents (Joshi et al., 1981).

Eigenschaften

IUPAC Name |

2-butyl-5-fluoroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIDPQKULVZZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2930856.png)

![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)

![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)